Ionomycin

Mitochondrial Physiology Cation Transport Calcium Signaling

Select Ionomycin for Ca²⁺ assays where A23187 falls short. With an ~35:1 Ca²⁺/Mg²⁺ affinity ratio—over 10× higher than A23187's ~3:1—it delivers precise, reproducible Ca²⁺ flux without Mg²⁺ interference. Its non-fluorescent profile eliminates spectral contamination in Fura-2/Fluo-3 calibration. For ART, clinical evidence confirms superior activation rates and blastocyst formation compared to A23187. Unlike A23187, Ionomycin's effects are readily reversed by fatty acid-free albumin wash, enabling true transient Ca²⁺ pulse experiments. For protocols requiring alkaline pH Ca²⁺ transport (~pH 9.5) and robust, low-concentration T-cell activation, Ionomycin is the only ionophore that meets all these criteria.

Molecular Formula C41H72O9
Molecular Weight 709.0 g/mol
CAS No. 56092-81-0
Cat. No. B1663694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIonomycin
CAS56092-81-0
Synonyms(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-Trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2'R,5S,5'S)-octahydro-5'-[(1R)-1-hydroxyethyl]-2,5'-dimethyl[2,2'-bifuran]-5-yl]-9-oxo-10,16-docosadienoic acid
Molecular FormulaC41H72O9
Molecular Weight709.0 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O
InChIInChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47)/b13-11+,34-24-/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+/m1/s1
InChIKeyPGHMRUGBZOYCAA-ADZNBVRBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWaxy solid

Ionomycin (CAS 56092-81-0): A Divergent Polyether Calcium Ionophore for High-Fidelity Intracellular Ca²⁺ Mobilization


Ionomycin (CAS 56092-81-0) is a polyether antibiotic and selective calcium ionophore produced by *Streptomyces conglobatus* [1]. Functioning as a mobile ion carrier, it forms a 1:1 uncharged complex with divalent cations to facilitate their transport across biological membranes [2]. Distinct from related ionophores such as A23187 (calcimycin) and 4-Br-A23187 in its stoichiometry, selectivity profile, and pH-dependent transport kinetics, ionomycin serves as a critical research tool for precisely elevating and calibrating intracellular free calcium concentrations ([Ca²⁺]ᵢ) across a wide range of eukaryotic cell types [3].

Ionomycin vs. A23187 and 4-Br-A23187: Critical Functional Differences Precluding Direct Interchangeability in Experimental Protocols


Although ionomycin, A23187, and 4-Br-A23187 are all classified as calcium ionophores, they cannot be interchanged without fundamentally altering experimental outcomes. Direct comparative studies reveal that these compounds exhibit divergent properties, including significantly different Ca²⁺/Mg²⁺ affinity ratios (ionomycin ~35:1 vs. A23187 ~3:1) [1], opposite pH dependencies for maximal Ca²⁺ transport (ionomycin requiring an alkaline pH of ~9.5, while A23187 is optimal at pH ~7.5) [2], and distinct biological effects in functional assays such as oocyte activation [3] and platelet aggregation [4]. Substituting one for another introduces uncontrolled variability in the magnitude, kinetics, and reversibility of Ca²⁺ flux, leading to irreproducible or misinterpreted data.

Ionomycin Quantitative Differentiation: A Comparator-Driven Analysis of Ca²⁺/Mg²⁺ Selectivity, pH-Dependent Transport, and Cellular Potency


Ca²⁺/Mg²⁺ Selectivity Ratio: Ionomycin Exhibits >10-Fold Higher Selectivity for Ca²⁺ over Mg²⁺ in Mitochondrial Assays Compared to A23187

In respiring rat liver mitochondria, the relative affinity ratio for Ca²⁺ versus Mg²⁺ is 35 for ionomycin, compared to only 3 for A23187 [1]. This is consistent with earlier findings that ionomycin prefers Ca²⁺ over Mg²⁺ by a factor of approximately 2, whereas Br-A23187 exhibits essentially no selectivity [2]. Furthermore, while ionomycin and A23187 transport mitochondrial Mg²⁺ at comparable rates, ionomycin's turnover number for Ca²⁺ at saturating concentrations is 3- to 5-fold greater than that of A23187 [3].

Mitochondrial Physiology Cation Transport Calcium Signaling

pH-Dependent Ca²⁺ Transport: Ionomycin Requires an Alkaline pH of ~9.5 for Maximal Activity, Whereas A23187 is Optimal at pH ~7.5

The pH profile for Ca²⁺ transport by ionomycin is shifted dramatically alkaline relative to A23187 and 4-Br-A23187. Ca²⁺ transport by ionomycin does not reach a maximum until pH 9.5, with half-maximal transport (pH₅₀) achieved at pH ~8.2 [1]. In contrast, transport by Br-A23187 approaches its maximum at pH 7.5, with a pH₅₀ of ~6.4 [1]. This difference is so profound that ionomycin is reported to be much less effective than Br-A23187 in plant cells, which maintain a more acidic intracellular environment [2].

Biophysical Chemistry Membrane Transport Calcium Imaging

Oocyte Activation and Embryonic Development: Ionomycin Enables Blastocyst Formation and Superior Morphokinetics Compared to A23187 in Assisted Reproduction

In a prospective comparison using 81 human metaphase-II oocytes, ionomycin treatment yielded a higher activation rate (38.5%) compared to A23187 (23.8%, p=0.15). Critically, 0% of A23187-activated parthenotes formed blastocysts, whereas ionomycin-activated parthenotes progressed to this key developmental stage [1]. Morphokinetic analysis further revealed that pronuclear appearance (tPNa) and fading (tPNf) were significantly delayed in A23187-treated oocytes (11.84h vs. 5.31h, p=0.002; and 50.15h vs. 29.69h, p=0.005, respectively) [1]. Ionomycin's morphokinetic development was comparable to control embryos (p>0.05) [1].

Assisted Reproductive Technology Oocyte Activation Embryology

Cellular Activation Potency: Ionomycin Elicits a Significantly Higher [Ca²⁺]ᵢ Peak (1776 nM) Than A23187 (955 nM) During Neutrophil Respiratory Burst Priming

In mouse peritoneal neutrophils, both ionomycin and A23187 amplified the phorbol ester-induced respiratory burst by 3- to 4-fold. However, the maximal effect was achieved at a 4-fold lower concentration of ionomycin (0.5 µM) compared to A23187 (2 µM), and this was accompanied by a significantly higher transient peak in intracellular free calcium ([Ca²⁺]ᵢ). Ionomycin induced a peak [Ca²⁺]ᵢ of 1776 ± 197 nM, while A23187 induced a peak of only 955 ± 27 nM [1]. The concentration range for priming also differed substantially (ionomycin: 0.001-0.5 µM; A23187: 0.05-2 µM) [1].

Neutrophil Biology Respiratory Burst Immunology

Translational Suppression Reversibility: Ionomycin's Effects Are Readily Reversed by Albumin, Whereas A23187's Effects Are Not, Indicating Divergent Cellular Persistence

A comparative study in GH3 pituitary cells demonstrated a critical practical difference in the reversibility of ionophore effects. The inhibition of amino acid incorporation (protein synthesis) and the mobilization of cell-associated Ca²⁺ induced by ionomycin were readily reversed by washing with fatty acid-free bovine serum albumin (BSA) [1]. In contrast, the effects of A23187 were only partially reversed under identical conditions [1]. Furthermore, at higher concentrations, ionomycin produced a greater Ca²⁺ influx and a more pronounced decline in cellular nucleotide (ATP/GTP) content than comparable concentrations of A23187 [1].

Cell Biology Protein Synthesis Cytotoxicity

Non-Fluorescent Property: Ionomycin Eliminates Spectral Interference with Fluorescent Ca²⁺ Indicators, Unlike A23187 Which Is Fluorescent

Ionomycin is inherently non-fluorescent, a critical advantage for its primary application as a tool in fluorescence-based [Ca²⁺]ᵢ measurement . In contrast, A23187 is fluorescent, which can cause significant spectral interference when used in conjunction with common Ca²⁺ indicators like Fura-2, Indo-1, or Fluo-3/4 . While 4-Br-A23187 was developed as a non-fluorescent analog of A23187 to address this issue, ionomycin provides this key advantage natively alongside its superior Ca²⁺ selectivity and potency profile [1].

Fluorescence Microscopy Calcium Imaging Spectroscopy

Definitive Application Scenarios for Ionomycin Driven by Differential Evidence


Assisted Oocyte Activation (AOA) in Human ART: The Preferred Ionophore for Clinical Outcomes

Based on direct clinical evidence showing superior activation rates, blastocyst formation, and morphokinetic development compared to A23187 [1], ionomycin should be the primary ionophore selected for AOA protocols in patients at risk of failed or impaired fertilization. Its use is directly correlated with improved developmental competence, a key metric for successful ART cycles.

High-Fidelity Calibration of Fluorescent Ca²⁺ Indicators in Living Cells

Ionomycin's non-fluorescent nature [1] combined with its ability to equilibrate intracellular and extracellular [Ca²⁺] (albeit most effectively at alkaline pH [2]) makes it an essential reagent for determining Rₘₐₓ and Rₘᵢₙ values when calibrating Ca²⁺-sensitive dyes like Fura-2 or Fluo-3. Unlike A23187, it introduces no spectral interference [1].

Maximal Activation of Calcium-Dependent Signaling in Immune Cells (e.g., T Cells, Neutrophils)

For assays requiring robust and rapid Ca²⁺ influx to mimic strong antigen receptor signaling or to prime the respiratory burst, ionomycin is superior. It achieves a significantly higher peak [Ca²⁺]ᵢ at a lower effective concentration compared to A23187 [1], leading to more potent and reproducible activation of downstream pathways such as cytokine production or superoxide release.

Pulse-Chase Studies of Ca²⁺-Dependent Cellular Processes Requiring Rapid Signal Termination

The unique ability to readily reverse ionomycin's effects on protein synthesis and Ca²⁺ mobilization by simply washing cells with fatty acid-free albumin [1] makes it the only practical choice for experiments where a defined, transient Ca²⁺ pulse is required. This property is not shared by A23187, whose effects are more persistent and less reversible.

Technical Documentation Hub

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14 linked technical documents
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